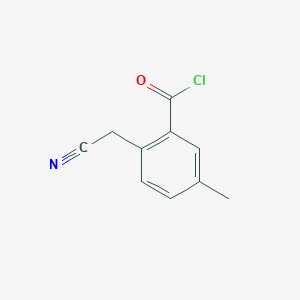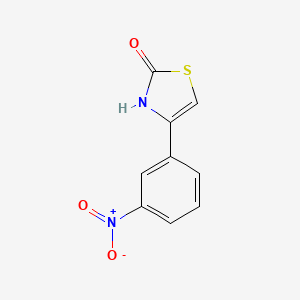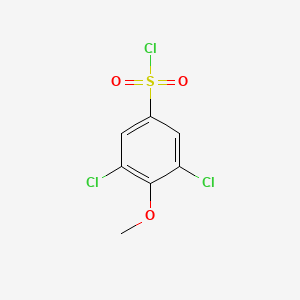![molecular formula C14H14O2 B13945728 6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
6-Ethoxy-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-BIPHENYL]-3-OL, 6-ETHOXY- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and an ethoxy group at the sixth position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through electrophilic aromatic substitution, where a hydroxyl group is added to the biphenyl core using reagents such as phenol and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1,1-BIPHENYL]-3-OL, 6-ETHOXY- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced biphenyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully reduced biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific electronic and optical properties.
Biology and Medicine
Biological Probes: It is used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.
Industry
Chemical Manufacturing: The compound is used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Environmental Applications: It is used in the development of sensors and materials for environmental monitoring and pollution control.
Mecanismo De Acción
The mechanism of action of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
[1,1-BIPHENYL]-2-OL, 4-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
[1,1-BIPHENYL]-3-OL, 4-METHOXY-: Similar structure with a methoxy group instead of an ethoxy group.
[1,1-BIPHENYL]-4-OL, 6-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
Uniqueness
Positional Isomerism: The unique positions of the hydroxyl and ethoxy groups in [1,1-BIPHENYL]-3-OL, 6-ETHOXY- confer distinct chemical and physical properties compared to its isomers.
Functional Group Effects:
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-ethoxy-3-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
Clave InChI |
LOYHAYGREUOIIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)




![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)


![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)


![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)

